N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O3S2/c1-10-8-28-16(18-10)19-15(25)9-29-17-21-20-14-6-5-13(22-23(14)17)11-3-2-4-12(7-11)24(26)27/h2-8H,9H2,1H3,(H,18,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFFIHZRINRETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the compound's pharmacological properties, particularly its anticancer, antibacterial, and antifungal activities.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 427.5 g/mol. Its structure includes a thiazole ring and a triazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 894057-84-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing triazole structures have demonstrated significant cytotoxic effects against various cancer cell lines. The compound may exhibit similar properties due to its structural components.
- Mechanism of Action : Triazole derivatives often act by inhibiting key enzymes involved in cancer cell proliferation and survival. They may induce apoptosis through the activation of caspases or by modulating cell cycle regulatory proteins.
- Case Studies : In a comparative study of various triazole derivatives, several showed IC50 values in the low micromolar range against different cancer cell lines, indicating potent activity. For example:
Antibacterial Activity
The antibacterial properties of this compound are also noteworthy:
- In Vitro Studies : Studies have shown that triazole compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.125 to 8 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Mechanism : The antibacterial action is often attributed to the inhibition of bacterial enzyme systems or disruption of membrane integrity.
Antifungal Activity
The compound's antifungal activity is another area of interest:
- Efficacy Against Fungi : Triazole derivatives are well-known for their antifungal properties, particularly against Candida species and other pathogenic fungi. The compound's thiazole component may enhance its efficacy due to synergistic effects observed in related compounds .
- Research Findings : In studies evaluating antifungal activity, certain triazole derivatives exhibited EC50 values significantly lower than standard antifungal agents, suggesting a promising therapeutic profile for treating fungal infections .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been tested against various Gram-positive and Gram-negative bacteria. While the activity of some compounds was lower than standard reference drugs (MIC values ranging from 100 to 400 μg/mL), certain derivatives showed promising antifungal activity with MIC values as low as 0.7–2.8 μg/mL compared to vancomycin . The presence of hydrophobic moieties has been linked to enhanced antibacterial effects .
Anticancer Potential
The compound's structural features suggest potential anticancer applications. Thiazole and triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds containing thiazole rings have shown promise in targeting specific pathways involved in cancer progression .
Cardiovascular Disease
N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide could be explored for its effects on cholesterol metabolism. Recent studies on similar thiazole derivatives have highlighted their potential as inhibitors of cholesteryl ester transfer protein (CETP), which plays a critical role in cardiovascular disease . Investigations into structure–activity relationships have shown that modifications at specific positions can enhance CETP inhibitory activity.
Neurological Disorders
Given the structural complexity and potential bioactivity of this compound, it may also have applications in treating neurological disorders. Compounds with similar scaffolds have been studied for neuroprotective effects and the modulation of neurotransmitter systems . Further research is needed to elucidate these potential applications.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. Some compounds exhibited significant inhibition zones compared to standard antibiotics, indicating their potential as new antimicrobial agents .
- CETP Inhibition : Research focused on the design and synthesis of N,N-disubstituted thiazoles demonstrated potent CETP inhibitory activity. The findings suggest that optimizing the chemical structure can lead to improved therapeutic agents for cardiovascular diseases .
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Compound 9c (): Features a benzimidazole-phenoxymethyl-triazole-thiazole scaffold. Unlike the target compound, it lacks the triazolo-pyridazine core but shares the thiazole and triazole motifs. The 4-bromophenyl substituent on the thiazole introduces steric bulk and alters electronic properties, resulting in a higher melting point (245–247°C) compared to the target compound (predicted ~200–220°C) .
- 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide () : Replaces the nitro group with a methoxy substituent, enhancing lipophilicity. The pyridine ring on the thiazole may improve solubility but reduces electrophilicity compared to the nitro group in the target compound .
Nitrophenyl Derivatives
- 4-(4′-Nitrophenyl)thiazol-2-amine (7) (): Synthesized via cyclization of p-nitro acetophenone and thiourea, this compound shares the nitrophenyl group but lacks the triazolo-pyridazine system. Its simpler structure correlates with higher synthetic yield (94%) compared to the multi-step synthesis required for the target compound .
- N-(4-Phenyl-2-thiazolyl)acetamide () : Retains the thiazole-acetamide framework but omits the triazolo-pyridazine and nitro groups. This simplification reduces molecular weight (MW: ~260 g/mol) versus the target compound (MW: ~440 g/mol), impacting bioavailability .
Table 1: Comparative Data of Key Compounds
*Predicted based on structural analogues.
Research Findings and Implications
- Docking Studies : Compounds with nitro groups (e.g., target compound) exhibit superior docking scores compared to methoxy or halogenated analogues, likely due to stronger hydrogen bonding with active sites .
Q & A
Q. What are the common synthetic routes for N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
The compound is typically synthesized via multi-step reactions involving:
- Condensation reactions : Thiol-containing intermediates (e.g., triazole-thiol derivatives) react with chloroacetamide precursors under basic conditions (e.g., triethylamine in dioxane) to form thioether linkages .
- Heterocyclic ring formation : Pyridazine or triazole cores are constructed using cyclization reactions, often catalyzed by anhydrous aluminum chloride or other Lewis acids .
- Purification : Recrystallization from ethanol-DMF mixtures is commonly employed to isolate high-purity products .
Q. How is structural characterization performed for this compound?
Key methods include:
- Spectroscopy : IR spectra confirm functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2500 cm⁻¹), while ¹H/¹³C NMR identifies substituent environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Elemental analysis : Matches experimental and theoretical C/H/N/S values to verify purity (>95%) .
- Melting point determination : Provides preliminary purity assessment (e.g., 216–218°C for related triazole derivatives) .
Q. What initial biological activities have been reported for this compound?
While direct data on this compound is limited, structurally analogous triazole-thioacetamides exhibit:
- Anticancer potential : Derivatives inhibit kinase activity or disrupt microtubule assembly, with IC₅₀ values in the µM range .
- Antimicrobial properties : Thiazole-triazole hybrids show activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thioether formation .
- Catalyst tuning : Triethylamine or DBU improves nucleophilic substitution efficiency in chloroacetamide reactions .
- Temperature control : Stirring at 20–25°C minimizes side reactions (e.g., oxidation of thiol groups) . Reported yields for similar compounds range from 45% to 58%, depending on substituent steric effects .
Q. How do structural modifications (e.g., nitro group position) affect bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups : The 3-nitrophenyl substituent enhances electrophilicity, improving binding to cysteine residues in target enzymes .
- Heterocyclic variations : Replacing pyridazine with pyrimidine reduces cytotoxicity but increases solubility .
- Thioether vs. sulfone : Thioether linkages are critical for maintaining kinase inhibition, as sulfone derivatives show reduced activity .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
Conflicting assignments are addressed via:
Q. What mechanistic insights exist for its interaction with biological targets?
Preliminary docking studies suggest:
Q. How can stability issues (e.g., hydrolysis) be mitigated during storage?
Stability protocols include:
- Lyophilization : Storing as a lyophilized powder in argon-atmosphere vials reduces hydrolytic degradation .
- pH control : Buffering solutions at pH 5–6 prevents thioether cleavage .
- Light avoidance : Amber glass vials protect nitro groups from photodegradation .
Methodological Guidance
Designing assays for evaluating kinase inhibition:
- Enzyme selection : Use recombinant kinases (e.g., EGFR or Aurora B) with ADP-Glo™ assays to quantify ATP consumption .
- Negative controls : Include staurosporine (broad-spectrum inhibitor) and DMSO-only wells .
- Dose-response curves : Test concentrations from 0.1–100 µM to determine IC₅₀ values .
Interpreting conflicting cytotoxicity data across cell lines:
- Cell panel diversity : Use lines with varying expression of target kinases (e.g., HeLa vs. MCF-7) to assess selectivity .
- Proliferation assays : Combine MTT and clonogenic assays to distinguish cytostatic vs. cytotoxic effects .
- Resistance testing : Evaluate P-glycoprotein overexpression via flow cytometry with rhodamine-123 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
